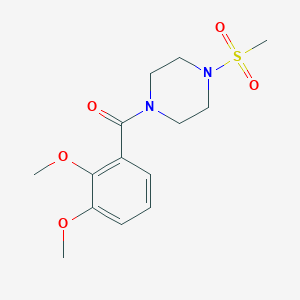![molecular formula C20H23ClN2O2 B248469 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act on the serotonergic system in the brain, specifically by binding to the 5-HT2A and 5-HT2C receptors. This results in an increase in the levels of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its anxiogenic and hallucinogenic effects. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been found to increase heart rate and blood pressure, which may be related to its stimulant properties.
実験室実験の利点と制限
One advantage of using 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine in lab experiments is its well-characterized pharmacological profile. Its effects on the serotonergic system have been extensively studied, making it a useful tool for investigating the role of serotonin in various physiological processes. However, one limitation of using 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine is its potential for abuse. It has been classified as a controlled substance in some countries, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine may have applications in the treatment of epilepsy, and further studies are needed to investigate its anticonvulsant properties. Finally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine may be useful as a tool for investigating the role of serotonin in various physiological processes, and further studies are needed to elucidate its mechanism of action.
合成法
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine involves the reaction between 1-(4-chlorophenoxy)acetyl chloride and 4-(3-methylbenzyl)piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
科学的研究の応用
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiogenic and hallucinogenic effects in animal models, which has led to its investigation as a potential treatment for anxiety and depression. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been found to have anticonvulsant properties, making it a promising candidate for the treatment of epilepsy.
特性
製品名 |
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine |
|---|---|
分子式 |
C20H23ClN2O2 |
分子量 |
358.9 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O2/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19/h2-8,13H,9-12,14-15H2,1H3 |
InChIキー |
WYAYATLUEBZFBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248386.png)
![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)



![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)





![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)
